4-(chloromethyl)-3-cyclobutyl-1H-pyrazole
Overview
Description
4-(chloromethyl)-3-cyclobutyl-1H-pyrazole is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
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Biological Activity
4-(Chloromethyl)-3-cyclobutyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a cyclobutyl group and a chloromethyl substituent. The structural characteristics contribute to its reactivity and biological interactions.
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
This compound | Cyclobutyl group, chloromethyl substituent | Potential for covalent bonding with nucleophilic sites on proteins |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of specific biological pathways, making it a candidate for therapeutic development against various diseases, including cancer and inflammatory disorders .
Biological Activity
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:
- Antimicrobial Activity: Some derivatives have shown promising results against bacterial strains, including Mycobacterium tuberculosis .
- Anticancer Potential: The compound may serve as a lead structure in developing new anticancer agents due to its ability to inhibit tumor growth through targeted interactions with cellular pathways .
- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, although further investigations are required to confirm these effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:
- Study on Antimicrobial Activity:
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Evaluation of Anticancer Properties:
- Research focused on the cytotoxic effects of pyrazole compounds demonstrated that specific substitutions could improve selectivity and potency against cancer cell lines. The mechanism involved apoptosis induction through caspase activation, showcasing the compound's potential as an anticancer agent .
-
Anti-inflammatory Research:
- Investigations into the anti-inflammatory properties of related compounds indicated that they could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Properties
IUPAC Name |
4-(chloromethyl)-5-cyclobutyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-4-7-5-10-11-8(7)6-2-1-3-6/h5-6H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYKEXHDXKFXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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